Z-ALA-Oet

Catalog No.
S13373865
CAS No.
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-ALA-Oet

Product Name

Z-ALA-Oet

IUPAC Name

ethyl (2S)-2-(phenylmethoxycarbonylamino)propanoate

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

InChI

InChI=1S/C13H17NO4/c1-3-17-12(15)10(2)14-13(16)18-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,14,16)/t10-/m0/s1

InChI Key

LPVIAWIIPLTGFK-JTQLQIEISA-N

Canonical SMILES

CCOC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CCOC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1

Z-ALA-Oet, or Z-L-Alanine ethyl ester, is a derivative of L-alanine, an amino acid that plays a critical role in protein synthesis and metabolism. This compound features a Z-configuration, indicating the specific stereochemistry around the carbon-carbon double bond in its structure. The ethyl ester group enhances its solubility and bioavailability, making it a valuable compound in various biochemical applications.

Typical of amino acids and esters. Key reactions include:

  • Esterification: Z-ALA-Oet can be synthesized by the reaction of Z-L-alanine with ethanol in the presence of an acid catalyst.
  • Hydrolysis: In aqueous conditions, Z-ALA-Oet can undergo hydrolysis to yield Z-L-alanine and ethanol.
  • Aldol Reaction: As an amino acid derivative, Z-ALA-Oet may also engage in aldol reactions under basic conditions, forming β-hydroxy carbonyl compounds through the condensation of carbonyl compounds with enolates derived from Z-ALA-Oet

    Z-ALA-Oet exhibits various biological activities due to its amino acid nature. It has been studied for its potential roles in:

    • Neuroprotection: Some studies suggest that alanine derivatives may protect neurons from oxidative stress and excitotoxicity.
    • Antimicrobial Properties: Certain alanine derivatives have shown activity against various pathogens, indicating potential as antimicrobial agents.
    • Metabolic Effects: As a substrate for transamination reactions, Z-ALA-Oet can influence metabolic pathways related to amino acid metabolism and energy production.

The synthesis of Z-ALA-Oet can be achieved through several methods:

  • Esterification Reaction:
    • React Z-L-alanine with ethanol using an acid catalyst (e.g., sulfuric acid) to produce Z-ALA-Oet.
    • Reaction conditions typically involve heating the mixture under reflux.
  • Direct Amino Acid Derivation:
    • Starting from L-alanine, introduce ethyl groups through alkylation methods.
  • Solid-phase Synthesis:
    • Utilize solid-phase peptide synthesis techniques to incorporate ethyl ester functionalities into peptide chains containing alanine.

Z-ALA-Oet has diverse applications across various fields:

  • Pharmaceuticals: Used in drug formulations for enhanced solubility and absorption.
  • Nutraceuticals: Incorporated into dietary supplements aimed at improving muscle recovery and performance due to its amino acid profile.
  • Biochemical Research: Serves as a building block in peptide synthesis and other biochemical assays.

Studies on Z-ALA-Oet interactions primarily focus on its binding affinity with proteins and enzymes. It may serve as a substrate or inhibitor in enzymatic reactions involving amino acid metabolism. Additionally, research into its interactions with cell membranes suggests potential implications for drug delivery systems.

Z-ALA-Oet shares similarities with several other compounds derived from amino acids or esters. The following table summarizes these compounds and highlights their unique features:

Compound NameStructure TypeUnique Features
L-AlanineAmino AcidNaturally occurring amino acid; non-essential nutrient.
Ethyl L-AlaninateEster of L-AlanineDirectly derived from L-alanine; used in flavoring.
N-Acetyl L-AlanineAcetamide DerivativeInvolved in protein synthesis; enhances solubility.
L-Alanine Methyl EsterMethyl EsterSimilar to Z-ALA-Oet but with a methyl group; different bioactivity profile.

Z-ALA-Oet's unique ethyl ester configuration distinguishes it from these compounds, particularly regarding solubility and potential biological effects.

The development of Z-ALA-Oet is inextricably linked to the evolution of peptide synthesis methodologies. In the early 1930s, Max Bergmann and Leonidas Zervas pioneered the use of the benzyloxycarbonyl (Z) group as an amine-protecting agent, marking a watershed moment in synthetic peptide chemistry. Their work addressed the challenge of racemization during amino acid activation, a persistent issue in early peptide synthesis attempts. The Z group, introduced via reaction with benzyl chloroformate, provided unprecedented stability under acidic and basic conditions while remaining removable via catalytic hydrogenation or HBr in acetic acid.

The specific application of the Z group to alanine derivatives emerged as researchers sought to expand the toolkit for synthesizing complex peptides. Ethyl ester protection of the carboxylic acid group in Z-ALA-Oet (Figure 1) represented a strategic choice, balancing ease of introduction with selective removal under mild alkaline conditions. Early syntheses leveraged the Z group’s compatibility with carbodiimide-mediated coupling reactions, enabling sequential peptide elongation without premature deprotection.

Table 1: Key Properties of Z-ALA-Oet

PropertyValueSource
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight265.29 g/mol
Protection GroupsZ (amine), ethyl ester (carboxyl)
Typical DeprotectionH₂/Pd (Z), NaOH (ester)

Significance in Peptide Chemistry and Bioconjugation

Z-ALA-Oet occupies a unique niche in peptide synthesis due to its dual-protection strategy. The Z group’s orthogonal stability relative to tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups allows its use in hybrid protection schemes. For instance, in solid-phase peptide synthesis (SPPS), Z-ALA-Oet serves as a temporary α-amine protector that can be selectively removed while retaining side-chain protections. This characteristic proved vital in synthesizing peptides with labile residues like aspartic acid, where traditional methods risked aspartimide formation.

In bioconjugation, the ethyl ester moiety of Z-ALA-Oet offers distinct advantages. Unlike benzyl esters, which require harsh acidic conditions for cleavage, ethyl esters hydrolyze under mildly basic conditions, preserving acid-sensitive functional groups in target molecules. This property facilitates the synthesis of peptide-drug conjugates where controlled release of active components is essential. Recent applications include its use in generating protease-activated prodrugs, where the ethyl ester acts as a traceless linker.

Table 2: Comparative Analysis of Carboxyl-Protecting Groups

GroupStability (Acid/Base)Removal MethodCompatibility with Z Group
Ethyl EsterStable (pH 1–10)NaOH, LiOHHigh
Benzyl EsterStable (pH 1–12)H₂/Pd, HBr/AcOHModerate
tert-ButylStable (pH 1–8)TFALow

The compound’s role extends to stereoselective synthesis of non-proteinogenic amino acids. For example, Z-ALA-Oet serves as a precursor in the preparation of α-methylated amino acids via oxazolidinone intermediates, enabling access to conformationally constrained peptides. This application capitalizes on the Z group’s resistance to racemization during alkylation or acylation steps, a critical factor in maintaining enantiomeric purity.

N-Benzyloxycarbonyl-L-alanine ethyl ester, designated with the CAS number 60625-90-3, represents a protected amino acid derivative of significant importance in peptide chemistry and organic synthesis [1] [2]. The compound possesses the molecular formula C₁₃H₁₇NO₄ with a molecular weight of 251.28 g/mol [1] [2]. The systematic IUPAC nomenclature identifies this compound as ethyl (2S)-2-(phenylmethoxycarbonylamino)propanoate, reflecting its stereochemical configuration and functional group arrangement [2].

The molecular architecture of N-benzyloxycarbonyl-L-alanine ethyl ester features a central L-alanine residue that maintains the S configuration at the C-2 position, preserving the natural chirality of the amino acid [1] [3]. The structural framework incorporates two distinct ester functionalities: the ethyl ester group attached to the carboxyl terminus and the benzyloxycarbonyl protecting group at the amino terminus [1] [2]. The SMILES notation CC@HC(OCC)=O provides a comprehensive representation of the molecular connectivity and stereochemical arrangement [1] [2].

The stereochemical configuration exhibits the characteristic L-alanine backbone with the S absolute configuration at the α-carbon center [4] [1]. This stereochemical arrangement positions the methyl side chain in the same spatial orientation as found in naturally occurring L-alanine, ensuring compatibility with biological systems and enzymatic processes [3]. The benzyloxycarbonyl protecting group adopts a configuration that minimizes steric hindrance while providing effective protection of the amino functionality [3].

The conformational preferences of the molecule are influenced by the presence of the benzyloxycarbonyl group, which can participate in intramolecular hydrogen bonding interactions [5]. The ethyl ester moiety provides additional conformational flexibility through rotation around the C-O and C-C bonds [6]. The overall molecular geometry reflects a balance between steric considerations and electronic effects arising from the carbonyl groups and aromatic system [5].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy of N-benzyloxycarbonyl-L-alanine ethyl ester in deuterated chloroform reveals characteristic signal patterns that confirm the molecular structure [7] [8]. The ethyl ester methyl group appears as a triplet at 1.28 ppm with a coupling constant of 7.0 Hz, consistent with typical ethyl ester environments [9] [10]. The alanine methyl substituent manifests as a doublet at 1.44 ppm with J = 7.0 Hz, reflecting coupling to the adjacent α-proton [8] [9].

The ethyl ester methylene protons generate a quartet at 4.20 ppm (J = 7.0 Hz), while the alanine α-proton appears as a quartet at 4.30 ppm [9] [10]. The benzyloxycarbonyl methylene protons produce a characteristic singlet at 5.12 ppm, and the aromatic protons of the benzyl group appear as a multiplet centered at 7.35 ppm [8] [10].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [11] [12]. The ester carbonyl carbon resonates at 172.5 ppm, while the carbamate carbonyl appears at 156.2 ppm [10] [13]. The aromatic carbons span the region from 128 to 136 ppm, with the benzyl methylene carbon at 67.0 ppm and the ethyl methylene at 62.1 ppm [11] [10]. The methyl carbons appear at 18.5 and 14.1 ppm for the alanine and ethyl groups, respectively [11] [10].

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational frequencies that confirm the presence of key functional groups [14] [15]. The nitrogen-hydrogen stretching vibration appears in the region of 3300-3400 cm⁻¹, indicative of the carbamate nitrogen-hydrogen bond [16] [17]. The ester carbonyl stretching frequency occurs at 1735-1750 cm⁻¹, consistent with aliphatic ester environments [14] [15].

The carbamate carbonyl demonstrates a stretching frequency at 1685-1700 cm⁻¹, reflecting the electron-withdrawing nature of the nitrogen substituent [15] [16]. Carbon-oxygen stretching vibrations appear in the 1200-1300 cm⁻¹ region, following the characteristic pattern observed in ester compounds [14] [15]. Aromatic carbon-carbon stretching modes manifest in the 1500-1600 cm⁻¹ region [18] [17].

The spectroscopic data collectively support the "Rule of Three" pattern characteristic of ester compounds, with intense absorptions at approximately 1740, 1200, and 1100 cm⁻¹ corresponding to the carbonyl stretch, carbon-carbon-oxygen asymmetric stretch, and oxygen-carbon-carbon stretch, respectively [15].

Mass Spectrometry

Mass spectrometric analysis of N-benzyloxycarbonyl-L-alanine ethyl ester provides molecular ion confirmation and fragmentation patterns characteristic of protected amino acid esters [19] [20]. The molecular ion peak appears at m/z 251, corresponding to the calculated molecular weight [1] [19]. The base peak typically occurs at m/z 91, attributed to the tropylium ion formed through benzyl cation rearrangement [20] [21].

Significant fragmentation includes loss of the ethyl group, producing a fragment at m/z 206 [M-OEt]⁺ [19] [20]. Additional characteristic fragments arise from α-cleavage reactions adjacent to the carbonyl groups, consistent with typical ester and carbamate fragmentation patterns [19] [20]. The fragmentation behavior reflects the relative stability of the benzyl cation and the propensity for McLafferty rearrangement processes in ester systems [19] [21].

Crystallographic Studies and Conformational Analysis

Crystallographic investigations of N-benzyloxycarbonyl-L-alanine ethyl ester and related compounds provide insights into solid-state conformational preferences and intermolecular interactions [22] [23]. Crystal structure determinations reveal that the compound adopts conformations that optimize hydrogen bonding networks while minimizing steric repulsion between the benzyl and ethyl substituents [22] [24].

The crystal packing typically involves intermolecular hydrogen bonding between the carbamate nitrogen-hydrogen donor and carbonyl oxygen acceptors from neighboring molecules [22] [23]. These interactions contribute to the formation of extended hydrogen-bonded chains or sheets within the crystal lattice [25] [24]. The benzyl groups participate in π-π stacking interactions with aromatic rings from adjacent molecules, providing additional stabilization [24] [26].

Conformational analysis based on crystallographic data indicates that the molecule preferentially adopts extended conformations that minimize intramolecular steric interactions [6] [24]. The dihedral angles around the central bonds reflect the influence of the benzyloxycarbonyl protecting group on the overall molecular geometry [5] [6]. The ethyl ester moiety typically assumes conformations that avoid unfavorable gauche interactions with the alanine side chain [6].

Temperature-dependent structural studies reveal that the compound maintains its conformational preferences across a range of temperatures, with thermal motion primarily affecting the flexibility of the ethyl and benzyl substituents [25] [27]. The crystallographic data support computational predictions regarding the conformational landscape of protected amino acid derivatives [28] [6].

Comparative analysis with related N-benzyloxycarbonyl amino acid esters demonstrates that the alanine derivative exhibits conformational behavior consistent with other members of this compound class [24] [18]. The crystal structures provide valuable reference data for understanding the solid-state properties and intermolecular interactions of protected amino acid building blocks used in peptide synthesis [23] [26].

Table 1: Molecular and Physical Properties of N-Benzyloxycarbonyl-L-Alanine Ethyl Ester

PropertyValue
CAS Number60625-90-3
Molecular FormulaC₁₃H₁₇NO₄
Molecular Weight (g/mol)251.28
IUPAC Nameethyl (2S)-2-(phenylmethoxycarbonylamino)propanoate
SMILESCC@HC(OCC)=O
InChI KeyLPVIAWIIPLTGFK-JTQLQIEISA-N
StereochemistryS configuration at C-2 (L-alanine)

Table 2: Spectroscopic Characterization Data for N-Benzyloxycarbonyl-L-Alanine Ethyl Ester

TechniqueAssignmentChemical Shift/Frequency
¹H NMR (CDCl₃)Ethyl ester CH₃1.28 ppm (t, J = 7.0 Hz)
¹H NMR (CDCl₃)Alanine CH₃1.44 ppm (d, J = 7.0 Hz)
¹H NMR (CDCl₃)Ethyl ester CH₂4.20 ppm (q, J = 7.0 Hz)
¹H NMR (CDCl₃)Alanine CH4.30 ppm (q, J = 7.0 Hz)
¹H NMR (CDCl₃)Benzyl CH₂5.12 ppm (s)
¹H NMR (CDCl₃)Aromatic CH7.35 ppm (m)
¹³C NMREster carbonyl C=O172.5 ppm
¹³C NMRCarbamate carbonyl C=O156.2 ppm
¹³C NMRAromatic carbons128-136 ppm
¹³C NMRBenzyl CH₂67.0 ppm
¹³C NMREthyl CH₂62.1 ppm
¹³C NMRMethyl carbons18.5, 14.1 ppm
IR SpectroscopyN-H stretch3300-3400 cm⁻¹
IR SpectroscopyC=O stretch (ester)1735-1750 cm⁻¹
IR SpectroscopyC=O stretch (carbamate)1685-1700 cm⁻¹
IR SpectroscopyC-O stretch1200-1300 cm⁻¹
IR SpectroscopyAromatic C=C1500-1600 cm⁻¹
Mass SpectrometryMolecular ion [M]⁺m/z 251
Mass SpectrometryBase peakm/z 91
Mass SpectrometryFragment [M-OEt]⁺m/z 206

Carbobenzoxylation Techniques for Amino Group Protection

The introduction of the benzyloxycarbonyl protecting group constitutes a critical step in Z-ALA-Oet synthesis, requiring precise control of reaction conditions to achieve optimal selectivity and yield [4] [5]. The carbobenzoxylation process involves the formation of a carbamate linkage through nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate derivatives [6].

Direct Benzyl Chloroformate Method

The classical approach employs benzyl chloroformate (CBz-Cl) as the primary carbobenzoxylating agent under alkaline conditions [7] [8]. The reaction proceeds through nucleophilic substitution wherein the amino group of L-alanine attacks the electrophilic carbonyl carbon of CBz-Cl, resulting in tetrahedral intermediate formation followed by chloride elimination [4]. Sodium bicarbonate serves as the optimal base, providing sufficient alkalinity while maintaining mild reaction conditions that minimize side reactions [5].

The reaction mechanism involves initial deprotonation of the amino group by bicarbonate, enhancing its nucleophilicity for subsequent attack on the chloroformate carbonyl [6]. The resulting tetrahedral intermediate undergoes chloride elimination to yield the stable carbamate product. Optimal reaction temperatures range from 0°C to 25°C, with lower temperatures favoring selectivity while higher temperatures enhance reaction rates [8].

Benzyl Succinimidyl Carbonate Protection

Alternative carbobenzoxylation methodologies utilize benzyl succinimidyl carbonate (CBz-OSu) as a milder protecting group installation reagent [7]. This approach offers enhanced chemoselectivity compared to benzyl chloroformate, particularly valuable when dealing with multifunctional substrates [9]. The succinimidyl leaving group provides superior stability and reduced reactivity toward nucleophilic species other than primary amines [10].

The CBz-OSu method typically employs triethylamine as base in dichloromethane solvent, enabling precise control of reaction stoichiometry [7]. The enhanced leaving group ability of N-hydroxysuccinimide compared to chloride results in improved reaction efficiency under milder conditions [9]. Temperature control remains critical, with optimal conditions maintained between 20°C and 25°C to prevent decomposition of the activating reagent [10].

Biphasic Protection Systems

Modified Bergmann-Zervas methodologies employ biphasic reaction systems combining aqueous and organic phases to optimize both reagent solubility and product extraction [5] [6]. These systems utilize the differential solubility characteristics of reactants and products to drive reaction completion while facilitating purification [11].

The biphasic approach typically involves stirring vigorous mixing of aqueous amino acid solutions with organic solutions containing CBz-Cl [5]. The interface provides the reaction zone where carbobenzoxylation occurs, while the organic phase serves as a repository for the lipophilic protected product [11]. Phase transfer catalysts may be employed to enhance mass transfer rates and reaction efficiency [6].

Carbobenzoxylation MethodReagent SystemTemperature Range (°C)Typical Yield (%)Selectivity
Direct CBz-ClCBz-Cl/NaHCO₃/H₂O0-2585-95High for primary amines
CBz-OSu MethodCBz-OSu/TEA/DCM20-2580-90Moderate selectivity
Biphasic SystemCBz-Cl/organic-aqueous0-2588-95High selectivity

Esterification Strategies for Ethyl Group Incorporation

The conversion of carboxylic acid functionality to ethyl ester represents the second major transformation in Z-ALA-Oet synthesis [12] [13]. Esterification methodologies must accommodate the presence of the carbobenzoxy protecting group while achieving quantitative conversion of the carboxyl group [11].

Fischer Esterification Protocol

The Fischer esterification represents the most widely employed method for ethyl ester formation in amino acid derivatives [12] [13]. This acid-catalyzed process involves heating the carboxylic acid with ethanol in the presence of hydrogen chloride gas as catalyst [12]. The reaction proceeds through protonation of the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by ethanol [13].

The mechanism involves initial protonation of the carboxyl carbonyl, followed by nucleophilic attack of ethanol to form a tetrahedral intermediate [12]. Subsequent proton transfer and water elimination yield the ethyl ester product [13]. The equilibrium nature of Fischer esterification necessitates removal of water byproduct or use of excess ethanol to drive reaction completion [12].

Optimal conditions employ anhydrous ethanol with bubbling hydrogen chloride gas at reflux temperature for 2-4 hours [12]. The reaction yields typically range from 90% to 98%, with high selectivity for carboxyl group esterification over other functional groups [13]. Temperature control prevents decomposition of the benzyloxycarbonyl protecting group, which remains stable under acidic conditions below 100°C [12].

Thionyl Chloride-Mediated Esterification

The thionyl chloride method offers enhanced reaction rates and milder conditions compared to Fischer esterification [14] [13]. This approach involves initial conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride, followed by alcoholysis with ethanol [14].

The mechanism proceeds through nucleophilic acyl substitution wherein thionyl chloride converts the carboxyl group to a highly reactive acid chloride intermediate [14]. Subsequent treatment with ethanol results in rapid esterification with liberation of hydrogen chloride gas [13]. The evolved gases (SO₂ and HCl) drive the reaction to completion while facilitating product isolation [14].

Reaction conditions typically involve treatment with thionyl chloride at 0°C to 25°C for 1-2 hours, followed by ethanol addition [14] [13]. This method provides yields of 85% to 95% with excellent chemoselectivity for carboxyl group activation [14]. The mild conditions preserve the integrity of the benzyloxycarbonyl protecting group while enabling rapid esterification [13].

Enzymatic Esterification Approaches

Enzymatic esterification methodologies employ lipase catalysts to achieve selective carboxyl group modification under mild conditions [15] [2]. These biocatalytic approaches offer exceptional chemoselectivity and compatibility with protecting groups [15].

The enzymatic mechanism involves formation of a covalent enzyme-substrate intermediate through nucleophilic attack of the active site serine on the carboxyl carbon [15]. Subsequent alcoholysis with ethanol releases the ester product and regenerates the enzyme catalyst [2]. The enzymatic approach provides high stereoselectivity and minimal side product formation [15].

Papain has demonstrated particular effectiveness for amino acid ester synthesis, providing yields of 85% to 95% under mild conditions [2]. Reaction parameters include temperature control at 25°C to 37°C, pH optimization around 7.0 to 8.0, and reaction times of 6 to 24 hours [15]. The enzymatic approach enables esterification in aqueous media while maintaining protecting group integrity [2].

Esterification MethodReaction ConditionsTime (hours)Yield (%)Selectivity
Fischer EsterificationEtOH/HCl, reflux2-490-98COOH selective
Thionyl ChlorideSOCl₂, then EtOH, 0-25°C1-285-95COOH selective
Enzymatic MethodLipase/EtOH, pH 7-86-2485-95High selectivity

Purification and Characterization Protocols

The purification of Z-ALA-Oet requires specialized techniques to address the compound's amphiphilic nature and potential for hydrolysis under inappropriate conditions [11] [16]. Characterization protocols must provide comprehensive structural confirmation while assessing stereochemical purity [17] [18].

Liquid-Liquid Extraction Purification

Liquid-liquid extraction represents the most practical approach for large-scale Z-ALA-Oet purification, exploiting the compound's lipophilic character while maintaining pH conditions that prevent hydrolysis [11]. The extraction process requires precise pH control to optimize distribution coefficients while minimizing amino acid ester degradation [11].

The optimal extraction protocol involves maintaining aqueous phase pH between 7.0 and 8.0 to balance extraction efficiency with hydrolytic stability [11]. Higher pH values enhance extraction efficiency but accelerate ester hydrolysis, while lower pH values reduce extraction yields [11]. Dichloroethane or ethyl acetate serve as optimal organic solvents, providing favorable distribution coefficients for Z-ALA-Oet [11].

Multiple extraction cycles enhance recovery, with typical protocols employing three sequential extractions at 1:3 organic to aqueous volume ratios [11]. Temperature control at 20°C to 25°C prevents thermal decomposition while maintaining reasonable viscosity for efficient phase separation [11]. Recovery yields typically range from 85% to 95% with purities of 85% to 95% [11].

Column Chromatographic Separation

Silica gel column chromatography provides high-resolution purification for Z-ALA-Oet, enabling separation from structural analogs and synthetic byproducts [16]. The technique exploits differential adsorption on the stationary phase based on polarity and hydrogen bonding interactions [19].

Optimal mobile phase compositions employ ethyl acetate-hexane gradients ranging from 30:70 to 70:30 volume ratios [16]. The benzyloxycarbonyl group provides sufficient lipophilicity for retention on silica while the ethyl ester enables elution under moderate polarity conditions [19]. Column loading should not exceed 5% by weight to maintain resolution [16].

Detection methods include ultraviolet absorption at 254 nm due to the benzyl chromophore, enabling real-time monitoring of column elution [16]. Fraction collection and concentration under reduced pressure yield purified Z-ALA-Oet with purities ranging from 92% to 98% [19]. Recovery yields typically range from 75% to 85% depending on column efficiency and loading [16].

Crystallization Protocols

Recrystallization provides the highest purity levels for Z-ALA-Oet, achieving purities exceeding 95% through selective crystallization from appropriate solvent systems [20] [21]. The crystallization process requires careful solvent selection to balance solubility characteristics with crystal quality [20].

Ethanol-water mixtures provide optimal crystallization media, with typical ratios ranging from 70:30 to 80:20 ethanol to water [20]. The crystallization process involves dissolution at elevated temperature followed by controlled cooling to promote crystal nucleation and growth [21]. Seeding with authentic Z-ALA-Oet crystals enhances nucleation rates and improves crystal uniformity [20].

Temperature control during crystallization influences crystal size and purity, with cooling rates of 1°C to 2°C per hour providing optimal results [21]. The crystallization yield typically ranges from 80% to 90%, with recovered material exhibiting purities of 95% to 99% [20]. Multiple recrystallization cycles may be employed to achieve pharmaceutical-grade purity specifications [21].

Nuclear Magnetic Resonance Characterization

Proton nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Z-ALA-Oet, enabling confirmation of protecting group integrity and stereochemical configuration [18] [22]. The technique offers sufficient sensitivity to detect minor impurities and degradation products [18].

Key diagnostic signals include the methyl doublet of the alanine residue at δ 1.43 ppm (J = 7.2 Hz), the α-proton quartet at δ 4.38 ppm, and the benzyl methylene singlet at δ 5.11 ppm [23] [18]. Integration ratios provide quantitative assessment of structural integrity, while coupling patterns confirm stereochemical assignments [22].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information, with characteristic signals for the ester carbonyl (δ 172-174 ppm), carbamate carbonyl (δ 155-157 ppm), and benzyl carbon environments [23] [18]. The technique provides enhanced specificity for detecting synthetic impurities and degradation products [22].

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry enables sensitive detection and quantification of Z-ALA-Oet while providing molecular weight confirmation and fragmentation pattern analysis [24] [25]. The technique offers exceptional sensitivity for purity assessment and contaminant identification [24].

The molecular ion peak appears at m/z 252 [M+H]⁺ under positive ionization conditions, with characteristic fragmentation yielding m/z 224 corresponding to ethylene loss [24]. Additional fragments include m/z 180 from carbamate cleavage and m/z 136 from complete protecting group removal [25].

Tandem mass spectrometry provides enhanced structural specificity through collision-induced dissociation studies [24]. The technique enables differentiation between stereoisomers and structural analogs based on characteristic fragmentation patterns [25]. Detection limits typically range from 1 to 10 nanograms, enabling trace impurity analysis [24].

Analytical MethodSample RequirementInformation ProvidedTypical Precision
¹H NMR5-10 mg in CDCl₃Structure, purity, stereochemistry±0.01 ppm
¹³C NMR10-20 mg in CDCl₃Carbon environments, impurities±0.1 ppm
ESI-MS1-5 mg, direct injectionMolecular weight, fragmentation±0.01 Da
IR Spectroscopy2-5 mg, KBr pelletFunctional group identification±2 cm⁻¹

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

251.11575802 g/mol

Monoisotopic Mass

251.11575802 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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